(1H-1-Benzazepin-1-yl)(phenyl)methanone
Description
(1H-1-Benzazepin-1-yl)(phenyl)methanone is a heterocyclic compound featuring a benzazepine core fused with a phenyl ketone moiety. Benzazepines are seven-membered nitrogen-containing rings with diverse pharmacological applications, often targeting neurological and metabolic pathways due to their structural resemblance to bioactive amines .
Properties
CAS No. |
74422-10-9 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-benzazepin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(15-10-2-1-3-11-15)18-13-7-6-9-14-8-4-5-12-16(14)18/h1-13H |
InChI Key |
BPLVXTMXEPZLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1-Benzazepin-1-yl)(phenyl)methanone typically involves the condensation of benzylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzazepine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(1H-1-Benzazepin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1H-1-Benzazepin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-1-Benzazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
- Benzotriazole derivatives (e.g., 1H-benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone) exhibit planar aromatic systems that enhance π-π stacking with microbial enzyme active sites, contributing to antimicrobial activity .
- Indole derivatives (e.g., 4-amino-3-(1H-indol-1-yl)phenylmethanone) leverage the indole moiety’s hydrogen-bonding capacity for antifungal action via ergosterol biosynthesis inhibition .
- Benzazepines differ by their saturated seven-membered ring, which may reduce metabolic oxidation compared to benzotriazoles, improving pharmacokinetic stability .
Antimicrobial Activity
- Benzotriazole derivatives (e.g., compounds IIIc and IVc) demonstrated moderate to strong antibacterial and antifungal activity, with MIC values comparable to standard drugs like ciprofloxacin .
- Benzazepine analogues are less documented for antimicrobial effects but may prioritize CNS targets due to structural similarity to neurotransmitters .
Antifungal Mechanisms
- The indole derivative 4-amino-3-(1H-indol-1-yl)phenylmethanone inhibits ergosterol biosynthesis, a critical pathway in fungal cell membranes, with IC₅₀ values in the micromolar range .
Kinase Inhibition
Pharmacokinetic Properties
The table below compares ADMET parameters for selected compounds:
Key Observations :
- Indole derivatives exhibit superior oral absorption and Caco-2 permeability due to balanced lipophilicity (LogP ~3.5) .
- Benzazepines may have enhanced BBB permeability, making them candidates for neuroactive drugs .
- Benzotriazoles show moderate absorption, likely due to polar diazenyl substituents .
Data Tables
Table 2: Pharmacokinetic Comparison
| Parameter | Indole Derivative | Benzotriazole Derivative |
|---|---|---|
| LogP | 3.5 | 3.2 |
| Plasma Protein Binding (%) | 89 | 78 |
| Half-life (h) | 6.2 | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
